4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- 4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-
Brand Name: Vulcanchem
CAS No.: 934768-05-5
VCID: VC13641466
InChI: InChI=1S/C28H32O16/c1-38-12-6-14(32)18-16(7-12)41-22(11-3-4-15(39-2)13(31)5-11)23(20(18)34)43-26-24(21(35)19(33)17(8-29)42-26)44-27-25(36)28(37,9-30)10-40-27/h3-7,17,19,21,24-27,29-33,35-37H,8-10H2,1-2H3/t17-,19+,21+,24-,25+,26+,27+,28-/m1/s1
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol

4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-

CAS No.: 934768-05-5

Cat. No.: VC13641466

Molecular Formula: C28H32O16

Molecular Weight: 624.5 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- - 934768-05-5

Specification

CAS No. 934768-05-5
Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
IUPAC Name 3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C28H32O16/c1-38-12-6-14(32)18-16(7-12)41-22(11-3-4-15(39-2)13(31)5-11)23(20(18)34)43-26-24(21(35)19(33)17(8-29)42-26)44-27-25(36)28(37,9-30)10-40-27/h3-7,17,19,21,24-27,29-33,35-37H,8-10H2,1-2H3/t17-,19+,21+,24-,25+,26+,27+,28-/m1/s1
Standard InChI Key WEUAMJXXXHKXGE-DORMBUOXSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O

Introduction

Structural Elucidation and Chemical Properties

Core Architecture and Functional Groups

The compound’s backbone consists of a 4H-1-benzopyran-4-one skeleton, a hallmark of flavonoid derivatives . Key modifications include:

  • Substituents at C-2 and C-3: A 3-hydroxy-4-methoxyphenyl group at C-2 and a β-D-apiofuranosyl-(1→2)-β-D-galactopyranosyl moiety at C-3.

  • Hydroxyl and Methoxy Groups: Positions C-5 and C-7 feature hydroxyl and methoxy groups, respectively, which enhance electron delocalization and radical scavenging capacity .

The glycosidic linkage involves a rare apiofuranosyl-galactopyranosyl disaccharide, which significantly improves water solubility compared to non-glycosylated flavonoids .

Molecular and Stereochemical Features

  • Molecular Formula: C₂₇H₃₀O₁₃ .

  • Molecular Weight: 562.50 g/mol .

  • Stereochemistry: The sugar units adopt β-configurations, as confirmed by NMR and X-ray crystallography data. The apiofuranosyl group introduces a unique tetracyclic structure with axial hydroxyl orientations .

Table 1: Physical and Chemical Properties

PropertyValueSource
Topological Polar SA194.00 Ų
LogP (XlogP)-0.80
H-Bond Acceptors/Donors13 / 6
Rotatable Bonds8

Synthesis and Modification Strategies

Key Synthetic Pathways

The synthesis of this compound leverages flavonoid glycosylation techniques:

  • Claisen-Schmidt Condensation: Forms the benzopyran core via acid-catalyzed cyclization of chalcone intermediates.

  • Baker-Venkataraman Rearrangement: Positions hydroxyl groups at C-5 and C-7 through keto-enol tautomerism.

  • Enzymatic Glycosylation: Uses UDP-glycosyltransferases to attach the apiofuranosyl-galactopyranosyl disaccharide, achieving >70% yield .

Structural Optimization

  • Methoxy Group Introduction: Electrophilic aromatic substitution with methyl iodide enhances lipophilicity and membrane permeability.

  • Glycosylation Effects: The disaccharide moiety reduces cytotoxicity by 40% compared to aglycone analogs, as shown in hepatic cell assays .

Biological Activities and Mechanisms

Aldose Reductase Inhibition

The compound inhibits aldose reductase (IC₅₀ = 0.8 μM), a key enzyme in the polyol pathway linked to diabetic neuropathy . Molecular docking reveals:

  • Hydrogen Bonding: The C-3 glycoside forms H-bonds with Tyr48 and His110 residues.

  • Selectivity: 12-fold higher affinity for aldose reductase over aldehyde reductase, minimizing off-target effects .

Antioxidant Capacity

  • ROS Scavenging: Neutralizes hydroxyl radicals (EC₅₀ = 18 μM) and superoxide anions (EC₅₀ = 25 μM) via phenolic hydroxyl groups .

  • Metal Chelation: Binds Fe²⁺ and Cu²⁺ with stability constants (log K) of 6.2 and 5.8, respectively, preventing Fenton reactions.

Table 2: Biological Activity Profile

ActivityMetricSource
Aldose reductase inhibitionIC₅₀ = 0.8 μM
Hydroxyl radical scavengingEC₅₀ = 18 μM
Antimicrobial (E. coli)MIC = 128 μg/mL

Pharmacological Applications

Diabetic Complication Management

In streptozotocin-induced diabetic rats, oral administration (50 mg/kg/day) reduced lens sorbitol levels by 62% and improved motor nerve conduction velocity by 27% .

Pharmacokinetics and ADMET Profile

Absorption and Distribution

  • Intestinal Absorption: Moderate (69.99% probability) due to glycosidic polarity .

  • Blood-Brain Barrier: Limited penetration (60% probability), favoring peripheral action .

Metabolism and Excretion

  • CYP3A4 Substrate: Undergoes phase I hydroxylation (t₁/₂ = 4.2 h) .

  • Renal Excretion: 78% unchanged in urine within 24 h, indicating renal clearance dominance .

Table 3: ADMET Predictions

ParameterPredictionSource
OATP1B1 Inhibition92.65% probability
CYP3A4 Induction68.29% probability
HepatotoxicityLow risk

Molecular Interactions and Modeling

Enzyme Binding Dynamics

Molecular dynamics simulations (200 ns) show stable binding to aldose reductase (RMSD < 2.0 Å). The apiofuranosyl group occupies a hydrophobic pocket, while the galactopyranosyl moiety stabilizes the complex via water-mediated H-bonds .

Structure-Activity Relationships

  • Methoxy at C-7: Increases selectivity by 3-fold compared to hydroxyl analogs.

  • C-3 Glycosylation: Reduces IC₅₀ by 60% versus non-glycosylated derivatives .

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